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3'-O-forosaminyl-griseusin A - 158268-23-6

3'-O-forosaminyl-griseusin A

Catalog Number: EVT-1560516
CAS Number: 158268-23-6
Molecular Formula: C30H35NO11
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-O-forosaminyl-griseusin A is a natural product found in Streptomyces with data available.
Overview

3'-O-forosaminyl-griseusin A is a complex natural product derived from the bacterium Streptomyces griseus. This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities, particularly as antibacterial agents. The compound's structure features a unique sugar moiety, forosamine, attached to the griseusin backbone, enhancing its pharmacological properties.

Source

The primary source of 3'-O-forosaminyl-griseusin A is Streptomyces griseus, a well-studied actinobacterium recognized for its ability to produce various bioactive compounds, including antibiotics and antitumor agents. The isolation of 3'-O-forosaminyl-griseusin A from this organism has been documented in scientific literature, highlighting its significance in medicinal chemistry and pharmacology .

Classification

3'-O-forosaminyl-griseusin A is classified under:

  • Chemical Class: Naphthoquinones
  • Biological Activity: Antibacterial agent
  • Source Organism: Actinobacteria (Streptomyces species)
Synthesis Analysis

Methods

The synthesis of 3'-O-forosaminyl-griseusin A can be achieved through both natural extraction and total synthesis methods. The total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.

Technical Details

  1. Natural Extraction: The compound is typically extracted from cultures of Streptomyces griseus using solvent extraction techniques followed by purification processes such as chromatography.
  2. Total Synthesis: Recent studies have reported synthetic pathways that involve strategic functional group transformations and coupling reactions to assemble the naphthoquinone structure with the forosamine sugar moiety .
Molecular Structure Analysis

Structure

The molecular structure of 3'-O-forosaminyl-griseusin A consists of a naphthoquinone core with an attached forosamine group at the 3' position. This configuration contributes to its biological activity.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₅
  • Molecular Weight: Approximately 353.36 g/mol
  • Structural Features: The presence of hydroxyl groups and a nitrogen-containing sugar enhances its interaction with biological targets.
Chemical Reactions Analysis

Reactions

3'-O-forosaminyl-griseusin A participates in various chemical reactions typical of naphthoquinones, including:

  • Redox Reactions: Exhibiting both oxidizing and reducing properties due to its quinone structure.
  • Nucleophilic Additions: Reacting with nucleophiles due to electron-deficient carbon atoms in the quinone system.

Technical Details

The reactivity profile allows for modifications that can enhance its antibacterial efficacy or alter its pharmacokinetic properties. Studies have demonstrated that derivatives of this compound maintain or enhance biological activity compared to the parent compound .

Mechanism of Action

Process

The mechanism of action of 3'-O-forosaminyl-griseusin A primarily involves inhibition of key cellular enzymes that are crucial for bacterial survival. Specifically, it has been identified as an inhibitor of peroxiredoxin 1 and glutaredoxin 3, which play significant roles in redox regulation within bacterial cells.

Data

  • Target Enzymes: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)
  • Biological Impact: Disruption of redox homeostasis leads to increased oxidative stress in bacterial cells, contributing to its antibacterial effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the quinone moiety.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized or extracted 3'-O-forosaminyl-griseusin A .

Applications

Scientific Uses

3'-O-forosaminyl-griseusin A has several important applications in scientific research:

  • Antibacterial Research: Its potent antibacterial properties make it a candidate for developing new antibiotics, particularly against resistant strains.
  • Biochemical Studies: Used as a tool to study redox biology due to its interaction with peroxiredoxins and glutaredoxins.
  • Drug Development: Potential lead compound for synthesizing derivatives with enhanced therapeutic profiles.
Structural Characterization of 3'-O-forosaminyl-griseusin A

Molecular Architecture of Pyranonaphtoquinone Polyketide Core

The chemical foundation of 3'-O-α-D-forosaminyl-(+)-griseusin A is a complex tetracyclic framework characteristic of pyranonaphtoquinone polyketides. The core structure features a naphthoquinone chromophore (δC 186.3 and 181.3 ppm) fused to a dihydropyran ring, creating a planar, conjugated system responsible for its distinctive yellow-orange coloration [1] [5]. The angular fusion pattern positions the quinone carbonyl groups at C-5 and C-8, while C-3 is functionalized with a tertiary hydroxyl group (δC 95.6 ppm) that serves as the glycosylation attachment point. The molecular scaffold incorporates six quaternary carbons, including the oxygenated C-1 (δC 95.6 ppm) and the ketone-bearing C-10 (δC 186.3 ppm), which collectively create the characteristic redox-active properties of this antibiotic class [5].

Table 1: Key NMR Assignments for Pyranonaphtoquinone Core

Positionδ13C (ppm)δ1H (ppm)MultiplicityStructural Role
C-195.6-QuaternaryOxygenated bridge
C-369.84.74DoubletGlycosylation site
C-5186.3-CarbonylQuinone carbonyl
C-8181.3-CarbonylQuinone carbonyl
C-10160.8-QuaternaryAromatic linkage

Forosamine Sugar Moiety: Configuration and Glycosidic Linkage Analysis

The forosamine unit (3-dimethylamino-3,4,6-trideoxyhexose) exhibits an α-D-configuration confirmed through comparative NMR analysis and tandem mass spectrometry fragmentation [5]. The anomeric proton resonance at δH 5.12 (d, J = 3.6 Hz) establishes the α-glycosidic linkage to the C-3 hydroxyl of the aglycone, while the characteristic N,N-dimethyl group (δH 2.54, s; δC 40.4) confirms the deoxyamino sugar identity [1] [3]. The sugar conformation was further validated by:

  • Anomeric carbon chemical shift at δC 93.7 ppm, diagnostic for α-linked hexopyranosides
  • Trans-diaxial relationship between H-1' and H-2' (J1',2' = 3.6 Hz)
  • Methyl group signature at δH 1.30 (d, J = 6.2 Hz) for C-6'The stereochemistry at C-3' (δC 51.5 ppm) establishes the D-series configuration, consistent with biosynthetic precursors observed in other forosamine-containing antibiotics [5].

NMR and HRESIMS Spectroscopic Profiling for Structural Elucidation

High-resolution mass spectrometry established the molecular formula as C35H44N2O14S for the initial isolate ([M+H]+ m/z 749.2589, Δ -0.40 ppm), later characterized as an N-acetyl cysteine adduct of 3'-O-α-D-forosaminyl-(+)-griseusin A [1] [5]. The HRESIMS/MS spectrum exhibited a diagnostic fragment at m/z 142.1239 corresponding to the protonated forosamine ion, confirming the glycosidic nature. NMR experiments revealed:

Table 2: Comprehensive NMR Data for Key Structural Elements

SpectrumCritical CorrelationsStructural Information Revealed
1H-13C HSQCH-3 (δH 4.74)/C-3 (δC 69.8); H-1' (δH 5.12)/C-1' (δC 93.7)Direct carbon-proton connectivities
HMBCH-1' → C-3; H-6' (δH 1.30) → C-5' (δC 67.2); H-3 → C-1, C-4Glycosidic linkage confirmation; ring fusions
COSYH-1'/H-2'; H-3/H-4; H-4/H2-15Spin systems in sugar and aglycone
ROESYH-1'/H-3; H-3/H-4Spatial proximity establishing relative configuration

The 13C NMR spectrum displayed 35 distinct signals, including six carbonyl resonances between δC 160–186 ppm, confirming the polyketide-derived polycarbonyl system [5]. The N-acetyl cysteine moiety was identified through characteristic cysteinyl methylene protons (δH 2.85, 3.05) and acetyl methyl singlet (δH 2.05), with HMBC correlations confirming attachment to the quinone system [1].

Comparative Analysis with Griseusin Family Derivatives

3'-O-α-D-forosaminyl-(+)-griseusin A represents a structurally advanced congener within the griseusin biosynthetic pathway. Compared to non-glycosylated precursors:

  • Griseusin A lacks the forosamine unit and exhibits reduced antibacterial potency [3] [6]
  • Griseusin D contains identical aglycone but differs in oxygenation pattern at C-3' [8]
  • Deacetyl-griseusins demonstrate altered stability profiles due to absence of the N-acetyl group [8]

The forosaminyl decoration significantly enhances hydrophilicity and target interactions compared to non-glycosylated analogs. Structural comparisons reveal that the C-3 glycosylation site is conserved across bioactive griseusins, suggesting its critical role in molecular recognition by biological targets [6] [8]. The angular hexacyclic system differentiates griseusins from linear pyranonaphtoquinones, contributing to their distinct spatial orientation during target binding [8].

Stability Studies and Oxidation-Dependent Structural Modifications

The initially isolated N-acetyl-cysteinylated adduct (Compound 1, C35H44N2O14S) undergoes spontaneous oxidation to Compound 2 (C35H42N2O14S) through a dehydrogenation process [5]. This transformation:

  • Progresses with t1/2 ≈ 36 hours at room temperature (DMSO solution)
  • Reduces the 1:2 ratio from 70:30 (initial) to 7:93 (36 hours)
  • Alters UV-Vis profile with bathochromic shift from 420 nm to 435 nm
  • Generates [M+H]+ at m/z 747.2434 (Δ -0.60 ppm) via loss of two hydrogens

Table 3: Oxidation-Dependent Structural Transformation Products

ParameterCompound 1 (Initial)Compound 2 (Oxidized)Structural Implication
Molecular FormulaC35H44N2O14SC35H42N2O14SDehydrogenation (oxidation)
[M+H]+749.2589747.2434Loss of H2
Diagnostic NMRδH 4.74 (H-3, d)δH 4.81 (H-3, d)Altered electronic environment
StabilityHighly unstable in solutionStable end-productThermodynamic stabilization
ChromophoreYellow-orangeDeep orangeExtended conjugation

The conversion involves quinone redox cycling with concomitant aromatization of the dihydropyran ring, as evidenced by disappearance of aliphatic proton signals and emergence of new olefinic resonances [5]. This oxidative modification demonstrates the electron-rich character of the pyranonaphtoquinone system and has implications for biological activity profiles, as the oxidized form exhibits enhanced DNA intercalation capacity [1] [5].

Properties

CAS Number

158268-23-6

Product Name

3'-O-forosaminyl-griseusin A

IUPAC Name

[(3'S,4'S,6'S,11S,15S,17S)-3'-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl] acetate

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H35NO11/c1-13-11-20(38-15(3)32)29(40-22-10-9-17(31(4)5)14(2)37-22)30(41-13)25-24(28-19(42-30)12-21(34)39-28)26(35)16-7-6-8-18(33)23(16)27(25)36/h6-8,13-14,17,19-20,22,28-29,33H,9-12H2,1-5H3/t13-,14+,17-,19-,20-,22+,28+,29-,30-/m0/s1

InChI Key

GBCIKOFDQWOMIP-YVYZCLHYSA-N

SMILES

CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C

Synonyms

3'-O-alpha-D-forosaminyl-(+)-griseusin A
3'-O-forosaminyl-griseusin A
OF-griseusin A

Canonical SMILES

CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CCC(C(O6)C)N(C)C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@]2(O1)C3=C([C@H]4[C@@H](O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O[C@@H]6CC[C@@H]([C@H](O6)C)N(C)C)OC(=O)C

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